Benzyl 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate
Description
Benzyl 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate is a heterocyclic compound featuring a thieno[3,2-d]pyrimidinone core, a 3,4-dimethoxyphenyl substituent at the 3-position, and a benzyl ester-linked thioacetate group. This structure is characteristic of kinase inhibitors and enzyme modulators, where the thioacetate moiety may enhance solubility or act as a prodrug.
Properties
IUPAC Name |
benzyl 2-[[3-(3,4-dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5S2/c1-28-18-9-8-16(12-19(18)29-2)25-22(27)21-17(10-11-31-21)24-23(25)32-14-20(26)30-13-15-6-4-3-5-7-15/h3-9,12H,10-11,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LABLOYRYZCUTAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)OCC4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate typically involves multi-step organic reactions One common synthetic route starts with the preparation of the thieno[3,2-d]pyrimidine core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are typically employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
*Calculated based on molecular formulas.
Key Observations:
- 3,4-Dimethoxyphenyl vs. In contrast, the trifluoromethoxy group in introduces steric bulk and electron-withdrawing effects, which may enhance metabolic resistance but reduce solubility .
- Benzyl vs. Ethyl Ester (): Benzyl esters (target compound, ) are more lipophilic and prone to enzymatic hydrolysis, releasing active carboxylic acids in vivo. Ethyl esters () may exhibit slower hydrolysis rates, prolonging circulation time .
- Acetamide-Thiazole Modification (): The thiazole ring in ’s compound could facilitate hydrogen bonding with target enzymes, improving selectivity for kinases or proteases .
ADMET Considerations
- Ethyl esters () offer slower hydrolysis, improving safety profiles .
- Solubility: The 3,4-dimethoxyphenyl group enhances water solubility compared to non-polar substituents (e.g., phenethyl in ), aiding oral bioavailability .
- Metabolic Stability : Electron-withdrawing groups (e.g., CF₃O in ) reduce cytochrome P450-mediated oxidation, extending half-life .
Biological Activity
Benzyl 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate is a complex organic compound with potential biological activities. This article provides an in-depth analysis of its biological activity based on available research findings and data.
- Molecular Formula : CHNOS
- Molecular Weight : 469.6 g/mol
- CAS Number : 877656-00-3
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. The thieno[3,2-d]pyrimidine moiety is known for its role in modulating kinase activity and influencing cell signaling pathways involved in cancer and neurodegenerative diseases.
Inhibition of Kinases
Research indicates that compounds similar to this compound can inhibit specific kinases such as FLT3 (Feline McDonough Sarcoma-like Tyrosine Kinase 3), which is implicated in hematopoiesis and certain types of leukemia. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Anticancer Activity
Several studies have demonstrated the anticancer potential of related compounds. For instance:
- Cell Line Studies : Compounds with similar structures have shown selective cytotoxicity against various cancer cell lines including HepG2 (liver cancer), NCI-H661 (lung cancer), and KB (oral cancer). These studies suggest that the compound may exhibit similar properties .
- Mechanistic Insights : The compound's ability to induce apoptosis through the activation of caspase pathways has been observed in related thieno[3,2-d]pyrimidine derivatives .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Preliminary findings indicate:
- Inhibition of Bacterial Growth : Similar compounds have shown effective inhibition against Staphylococcus aureus and Escherichia coli using disk diffusion methods .
Case Studies
- Study on Antitumor Activity : A study involving a series of thieno[3,2-d]pyrimidine derivatives reported that compounds structurally related to this compound exhibited significant antitumor activity against multiple human tumor cell lines. The structure–activity relationship (SAR) highlighted the importance of the thienopyrimidine core for biological efficacy .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of related compounds revealed that they were effective against various pathogens at low MIC values (Minimum Inhibitory Concentration), indicating a potential for development into therapeutic agents .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Benzyl 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate, and how is the reaction progress monitored?
- Methodology :
-
Step 1 : Condensation of thieno[3,2-d]pyrimidine precursors with substituted thiols (e.g., benzyl thioacetate derivatives) under basic conditions (e.g., triethylamine in DMF) .
-
Step 2 : Cyclization via nucleophilic substitution at the pyrimidine ring’s 2-position, facilitated by controlled heating (60–80°C) .
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Monitoring : Thin-layer chromatography (TLC) with UV visualization or HPLC for intermediate purity checks. Final product characterization uses -NMR (δ 7.2–8.1 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) for molecular ion confirmation .
- Data Table : Example NMR Assignments
| Proton Group | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic H | 7.2–8.1 | Multiplet | 4H |
| Methoxy (-OCH) | 3.8–3.9 | Singlet | 6H |
| Thioacetate (-SCH) | 4.1–4.3 | Triplet | 2H |
Q. What biological activities are reported for this compound, and what assay protocols are used?
- Findings :
- Anticancer Activity : IC values of 1.2–5.8 µM against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines via MTT assays .
- Enzyme Inhibition : Inhibits dihydrofolate reductase (DHFR) with = 0.45 µM, measured via spectrophotometric NADPH oxidation .
- Protocol :
- MTT Assay : Cells treated with 0.1–100 µM compound for 48 hrs, followed by formazan quantification at 570 nm .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound, and what are critical reaction parameters?
- Optimization Strategies :
-
Solvent Selection : DMF enhances solubility of aromatic intermediates compared to THF, improving yield by ~20% .
-
Temperature Control : Cyclization at 70°C minimizes side-product formation (e.g., dimerization) .
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Catalysis : Use of DMAP (4-dimethylaminopyridine) accelerates thioester formation, reducing reaction time from 12 hrs to 6 hrs .
- Data Table : Yield Optimization Under Different Conditions
| Solvent | Temp (°C) | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| DMF | 70 | None | 68 | 95% |
| DMF | 70 | DMAP | 82 | 97% |
| THF | 70 | None | 48 | 89% |
Q. What structure-activity relationship (SAR) insights exist for modifying the 3,4-dimethoxyphenyl moiety?
- SAR Findings :
- Methoxy Substitution : Replacing 3,4-dimethoxy with electron-withdrawing groups (e.g., nitro) reduces anticancer activity (IC > 10 µM), while bulkier substituents (e.g., benzyloxy) improve DHFR binding .
- Ring Saturation : Hydrogenation of the tetrahydrothieno ring increases metabolic stability but reduces solubility .
Q. How can contradictions in biological data (e.g., varying IC values) be resolved?
- Analytical Approach :
- Assay Standardization : Control for cell passage number and serum concentration (e.g., 10% FBS vs. 5% FBS alters compound uptake) .
- Metabolite Interference : Use LC-MS to verify compound stability in cell culture media; degradation products may skew results .
Q. What advanced spectroscopic methods are used to confirm the compound’s solid-state properties?
- Techniques :
- DSC/TGA : Melting point (mp) = 218–220°C; thermal decomposition above 250°C .
- X-ray Crystallography : Unit cell parameters (e.g., monoclinic system, space group ) resolve stereochemical ambiguities in the thienopyrimidine core .
Methodological Guidelines
- Synthesis Reproducibility : Always pre-dry solvents (e.g., DMF over molecular sieves) to prevent hydrolysis of thioester intermediates .
- Biological Assay Validation : Include positive controls (e.g., methotrexate for DHFR inhibition) and validate cell line authenticity via STR profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
